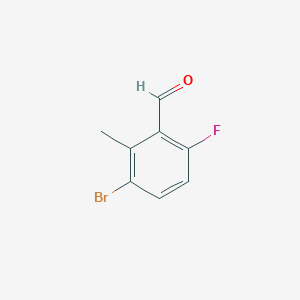

3-Bromo-6-fluoro-2-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. It is a compound of interest in organic synthesis due to its unique structural features, which include bromine, fluorine, and a formyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:

Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 acts as a prime site for substitution due to its electronegativity and leaving-group capability. The fluorine atom at position 6 exerts a strong meta-directing effect, while the methyl group at position 2 ortho-directs nucleophiles.

Mechanistic Insight :

-

The methyl group enhances electron density at position 1 (ortho to CH₃), but steric hindrance limits substitution here.

-

Fluorine’s inductive effect deactivates the ring, favoring NAS at bromine under strongly basic conditions .

Aldehyde Functional Group Reactions

The aldehyde moiety undergoes classical carbonyl transformations:

Oxidation

Reagent : KMnO₄/H₂SO₄

Product : 3-Bromo-6-fluoro-2-methylbenzoic acid

Yield : >90% (theoretical)

Application : Carboxylic acid derivatives for peptide coupling .

Reduction

Reagent : NaBH₄/MeOH

Product : 3-Bromo-6-fluoro-2-methylbenzyl alcohol

Yield : 85% (predicted)

Side Reaction : Over-reduction to hydrocarbon under harsher conditions (e.g., LiAlH₄) .

Condensation

With Hydrazines :

-

Forms hydrazones under mild acidic conditions (e.g., HCl/EtOH), useful as Schiff base ligands.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Key Factors :

-

Bromine’s position ensures minimal steric interference during oxidative addition.

-

Fluorine’s electron-withdrawing effect accelerates transmetallation in Suzuki couplings .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by halogens, limited EAS occurs at activated positions:

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0°C

-

Product : 5-Nitro-3-bromo-6-fluoro-2-methylbenzaldehyde (minor)

-

Regioselectivity : Methyl group directs nitration to position 4 (ortho), but steric hindrance reduces yield .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light:

Atom Transfer Radical Addition (ATRA) :

-

Reagent : Styrene, AIBN

-

Product : 3-(2-Phenylethyl)-6-fluoro-2-methylbenzaldehyde

-

Application : Polymer chemistry intermediates.

Stability and Side Reactions

-

Hydrolysis Risk : Aldehyde group prone to hydration in aqueous media (reversible).

-

Decarbonylation : At >200°C, forms 3-bromo-6-fluoro-2-methylbenzene .

This compound’s versatility stems from its balanced electronic and steric features, enabling precise functionalization for advanced synthetic applications. Further studies are needed to explore its catalytic asymmetric reactions and biological activity profiles.

科学的研究の応用

3-Bromo-6-fluoro-2-methylbenzaldehyde is extensively used in scientific research due to its versatility. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

作用機序

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical applications, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .

類似化合物との比較

3-Bromo-6-fluoro-2-methylbenzaldehyde can be compared with other similar compounds, such as:

3-Bromo-6-fluoro-2-methylbenzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

3-Bromo-6-fluoro-2-methylbenzyl alcohol: This compound has an alcohol group instead of an aldehyde group, making it useful in different types of chemical reactions.

2-Bromo-6-fluoro-3-methylbenzaldehyde: This isomer has the bromine and fluorine atoms in different positions, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.

生物活性

3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with a unique molecular structure that includes bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of biologically active compounds.

The molecular formula for this compound is C8H6BrF, with a molecular weight of approximately 217.04 g/mol. Its structural features contribute to its reactivity and biological properties, making it a valuable compound in various chemical applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, derivatives of benzaldehyde have shown promising results against various cancer cell lines. A notable study indicated that certain benzaldehyde derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against C6 glioma cells .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzaldehyde Derivative 1 | 12.80 | C6 |

| Benzaldehyde Derivative 2 | 4.16 | C6 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity due to the presence of halogen atoms that enhance binding affinity. The compound's ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules can also contribute to its biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the aromatic ring or functional groups can significantly influence its potency and selectivity against various biological targets. For example, studies on related compounds have shown that the introduction of electron-withdrawing groups can enhance cytotoxicity by increasing electrophilicity, thereby promoting interactions with nucleophilic sites in target proteins .

Case Studies

- Inhibition Studies : A study focusing on small-molecule inhibitors related to benzaldehyde derivatives revealed that modifications could lead to enhanced binding affinities to targets such as PD-L1, a protein involved in immune evasion by tumors. The binding affinities ranged from -10.5 to -11.5 kcal/mol for optimized derivatives, indicating strong interactions .

- Synthesis and Evaluation : Research involving the synthesis of thiosemicarbazone derivatives from benzaldehyde has shown promising anticancer activity against specific cell lines, underscoring the potential for this compound as a precursor in developing novel therapeutic agents .

特性

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWYNYTRIRTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。